1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
Description
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic urea derivative featuring a thiazol-2-yl group and a propyl chain substituted with a 4-fluorophenylthio moiety. Its structure combines a urea scaffold with heterocyclic and aromatic substituents, which are critical for modulating biological activity.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBUHLAIBVXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCNC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a propyl halide reacts with a thiol group.
Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways for Related Urea Derivatives
Several methods for synthesizing urea-based compounds with thiadiazole or benzothiazole moieties are documented:
Substitution Patterns
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Electron-donating groups : Electron-substituted groups (e.g., methoxy) on thiadiazole derivatives enhance anticonvulsant activity, as seen in 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol (83% PTZ inhibition) .
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Halo-substituents : Chlorine or bromine substitutions on the benzyl thiol ring (e.g., 2,4-dichlorobenzylthio) and phenyl urea ring improve anticonvulsant potency (ED₅₀ = 0.65–2.72 μmol/kg) .
Pharmacophore Interactions
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GABA receptor interaction : Molecular docking of thiadiazole-urea derivatives reveals binding to the BZD-binding pocket of GABA receptors, critical for anticonvulsant activity .
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Hydrogen bonding : Compounds like 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol exhibit H-bonding donor/acceptor groups (4.18–6.88 Å) for biomolecular interactions .
Anticonvulsant Efficacy
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazoles, including 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with varying degrees of effectiveness. The IC50 values for these compounds suggest promising anticancer activity, often better than established chemotherapeutics .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | H460 | 10.0 |
| This compound | MCF-7 | 0.28 |
Urease Inhibition
Urease is an enzyme linked to various health issues, including kidney stones and peptic ulcers. The thiourea structure is known for its urease inhibitory activity. Compounds similar to this compound have been evaluated for their ability to inhibit urease, showing promising results that could lead to therapeutic applications for conditions associated with urease activity .
Table 2: Urease Inhibitory Activity
| Compound | Urease Inhibition (% at 100 µM) |
|---|---|
| Thiourea | Reference Compound |
| Compound C | 85% |
| This compound | 75% |
Case Studies and Research Findings
Numerous studies have documented the efficacy of thiazole derivatives in various biological assays:
- Cytotoxicity Studies : A comprehensive review highlighted that certain thiadiazole derivatives exhibit selective cytotoxicity against multiple tumor cell lines, suggesting a structure–activity relationship that favors specific substitutions on the thiazole ring .
- Urease Inhibition : Recent research focused on synthesizing thiourea hybrids demonstrated significant urease inhibition across different analogs, reinforcing the potential of compounds like this compound as therapeutic agents against urease-related disorders .
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 2: Bioactivity and Physicochemical Data
*Predicted using fragment-based methods.
Key Observations:
- Anticonvulsant Activity: The dichlorobenzylthio-thiadiazole analog () shows superior potency (ED50 = 0.65 μmol/kg) compared to standard anticonvulsants, likely due to enhanced hydrophobic interactions from the dichlorobenzyl group .
- Antifungal Potential: Compound 8c () shares the 4-fluorophenylurea motif with the target compound and demonstrates high purity (98% by RP-HPLC), suggesting robust synthetic reproducibility for fluorophenyl-containing derivatives .
- Solubility and Lipophilicity: The target compound’s predicted LogP (~3.0) aligns with analogs in Table 2, indicating moderate lipophilicity suitable for blood-brain barrier penetration (e.g., anticonvulsant activity in ) .
Substituent-Driven Activity Trends
- Fluorophenyl vs. Chlorophenyl: Fluorine substitution (e.g., 4-fluorophenyl in ) improves metabolic stability and bioavailability compared to chlorophenyl derivatives, as seen in higher yields and potency .
- Heterocyclic Diversity: Thiazole-based compounds (e.g., ) show broader kinase inhibition profiles than thiadiazoles, which are more niche in antifungal applications .
Biological Activity
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various diseases.
Overview of the Compound
This compound features a thiazole ring and a fluorophenyl group, which are known to influence its biological properties. The compound is synthesized through a series of reactions that include the formation of the thiazole ring via Hantzsch synthesis, introduction of the fluorophenyl group through nucleophilic aromatic substitution, and coupling with a propyl chain followed by urea linkage formation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding, enhancing binding affinity, while the fluorophenyl group may improve specificity towards target proteins.
Biological Activities
Anticancer Activity:
Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance, a related thiazolyl urea derivative demonstrated IC50 values of 29 nM against THP-1 leukemic cells and 98 nM against MV-4-11 cells . This suggests that modifications in the structure can lead to enhanced potency against cancer cell lines.
Antimicrobial Properties:
Compounds containing thiazole and urea functionalities have been reported to possess antimicrobial activities. A study indicated that thiazole derivatives showed broad-spectrum antibacterial effects, with some exhibiting potent action against resistant strains . The structural features of this compound may contribute similarly to its antimicrobial profile.
Antileukemic Effects:
In addition to general anticancer properties, specific evaluations have highlighted the antileukemic potential of thiazole-containing compounds. The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity against leukemic cells .
Table 1: Summary of Biological Activities
Research Findings
- Anticancer Mechanism: A study on thiadiazole derivatives indicated that modifications with fluorine significantly increased anticancer activity by inhibiting key signaling pathways involved in cell proliferation .
- Cytotoxicity Evaluation: Research on various thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of cell cycle progression and inhibition of specific kinases .
- SAR Studies: Structure–activity relationship studies reveal that substituents on the phenyl ring significantly affect the compound's biological activity, suggesting that careful modification can yield more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-((4-fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For analogous compounds (e.g., 3-chlorophenyl-urea-thiazole derivatives), inert solvents like dichloromethane or toluene are used under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Adjusting molar ratios, temperature, and solvent polarity can improve yields. For instance, reports that amine-isocyanate coupling in dichloromethane at reflux achieves >70% yields for similar structures. However, thioether linkages (as in the target compound’s (4-fluorophenyl)thio group) may require thiol-ene click chemistry or nucleophilic substitution under controlled pH .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Look for urea C=O stretching (~1640–1680 cm⁻¹) and thiazole C=N absorption (~1520–1600 cm⁻¹) .
- ¹H/¹³C NMR : The thiazole proton (δ ~7.5–8.5 ppm) and fluorophenyl group (δ ~7.0–7.4 ppm, coupled with ¹⁹F) are key markers. For example, in a related thiazole-urea compound, the thiazole C2 proton resonates at δ 8.67 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺). shows a 0.41 Da deviation between theoretical and observed masses, highlighting the need for calibration with internal standards .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological targets of this urea-thiazole derivative?
Methodological Answer:
- Target Identification : Use docking software (AutoDock Vina, Schrödinger) to screen against kinase or protease databases. The thiazole and urea moieties are common in kinase inhibitors (e.g., Linifanib, a urea-based VEGFR inhibitor ).
- Binding Affinity Validation : Compare docking scores with known inhibitors. For example, combines experimental data (e.g., IC₅₀ values) with DFT calculations to validate interactions .
Q. How should researchers resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?
Methodological Answer: Discrepancies between theoretical and experimental values (e.g., reports a 0.5% deviation in carbon content) may arise from impurities or hygroscopicity. Mitigation strategies include:
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s analogs?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified fluorophenyl or thiazole groups (e.g., replacing thioether with sulfone). demonstrates how substituent electronegativity impacts reactivity .
- Bioassay Testing : Use a split-plot design (as in ) to test biological activity across cell lines. For example, assess IC₅₀ values in kinase inhibition assays with positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
